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molecular formula C19H40S B1616379 Octadecylmethylsulfide CAS No. 40289-98-3

Octadecylmethylsulfide

Cat. No. B1616379
M. Wt: 300.6 g/mol
InChI Key: BNORDZYQJMGMRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06184180B2

Procedure details

In a 200 ml flask equipped with a stirrer and a calcium chloride dryer tube were charged 5.7 g of 1-octadecanthiol, 1.2 g of sodium methoxide and 30 ml of methanol, and the mixture was refluxed for 10 minutes. Then, 3.0 g of methyl iodide was added dropwise to the mixture and reflux was further contented for 30 minutes. The resulting mixture was poured into 200 ml of distilled water, and the resulting precipitate was collected by filtration under reduced pressure to obtain 6.0 g of methyloctadecylsulfide.
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[CH3:20][O-].[Na+].CO.CI>O>[CH3:20][S:19][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)S
Name
sodium methoxide
Quantity
1.2 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 200 ml flask equipped with a stirrer and a calcium chloride dryer tube
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
reflux
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CSCCCCCCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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